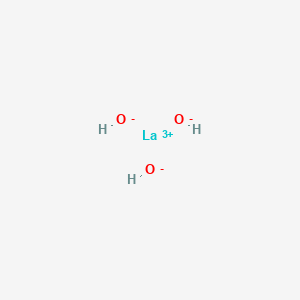
Lanthanum hydroxide
Vue d'ensemble
Description
Lanthanum hydroxide, also known as this compound, is a useful research compound. Its molecular formula is La(OH)3 and its molecular weight is 189.928 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Heterogeneous Catalysis
Lanthanum hydroxide serves as an effective support material for catalysts in various chemical reactions. Its unique morphology and crystallographic facets enhance catalytic performance. Recent studies have demonstrated its use in hydrogenation and cross-coupling reactions when combined with palladium nanoparticles. For instance, the reduction of 4-nitrophenol to 4-aminophenol was achieved rapidly using a palladium/lanthanum hydroxide catalyst, showcasing a high rate constant of 60 × 10⁻³ s⁻¹ .
Table 1: Catalytic Performance of this compound Supported Catalysts
| Reaction Type | Catalyst Used | Reaction Time | Rate Constant (s⁻¹) |
|---|---|---|---|
| Reduction of 4-Nitrophenol | Pd/La(OH)₃ | 45 seconds | 60 × 10⁻³ |
| Hydrogenation of Styrene | Pd/La(OH)₃ | TBD | TBD |
| Suzuki Cross-Coupling | Pd/La(OH)₃ | TBD | TBD |
Medical Applications
Chronic Kidney Disease Treatment
this compound has shown therapeutic potential in treating chronic kidney disease (CKD) by acting as a phosphate binder. It forms insoluble lanthanum phosphate complexes that reduce serum phosphorus levels, thus alleviating renal failure symptoms in animal models. A study indicated that this compound could effectively inhibit vascular calcification, which is a common complication in CKD patients .
Case Study: Metabolomics Research on this compound
A recent clinical study utilized metabolomics to understand the mechanism of action of this compound in CKD patients. The research identified significant interactions with the ROS-PI3K-AKT-mTOR-HIF-1α signaling pathway, suggesting that this compound could be a viable candidate for further clinical trials as a phosphorus binder .
Material Science Applications
Optoelectronic Devices
this compound nanoparticles are being explored as dopants in optoelectronic applications. For example, when doped into nitrogen-doped graphene quantum dots, this compound enhances the electrical and optical properties of the resulting nanocomposites. These materials have shown promise in forming Schottky diodes with notable photodetection capabilities .
Table 2: Properties of this compound-Doped Nanocomposites
| Property | Value |
|---|---|
| Responsivity | at -0.3 V bias |
| Maximum Detectivity | at -0.5 V bias |
| Fabrication Method | Green synthesis |
Propriétés
Numéro CAS |
39377-54-3 |
|---|---|
Formule moléculaire |
La(OH)3 H3LaO3 |
Poids moléculaire |
189.928 g/mol |
Nom IUPAC |
lanthanum(3+);trihydroxide |
InChI |
InChI=1S/La.3H2O/h;3*1H2/q+3;;;/p-3 |
Clé InChI |
YXEUGTSPQFTXTR-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[La+3] |
SMILES canonique |
[OH-].[OH-].[OH-].[La+3] |
Key on ui other cas no. |
14507-19-8 |
Description physique |
DryPowde |
Pictogrammes |
Corrosive |
Synonymes |
lanthanum hydroxide lanthanum hydroxide (La(OH)3) lanthanum hydroxide (La-(OH)3) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














